molecular formula C12H15FN2O2 B3050311 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine CAS No. 250371-81-4

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine

Cat. No.: B3050311
CAS No.: 250371-81-4
M. Wt: 238.26 g/mol
InChI Key: WJTWAXSFXNZKEL-UHFFFAOYSA-N
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Description

“1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine” is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound has an empirical formula of C11H14FN3O2 and a molecular weight of 239.25 .


Synthesis Analysis

The compound “this compound” can be synthesized and single crystals can be grown successfully by slow evaporation solution growth technique at room temperature . The compound can be characterized by FTIR, 1H NMR, and 13C NMR .


Molecular Structure Analysis

From X-ray crystallography, the crystal structure of the compound is monoclinic having a space group P2 1 /c and the corresponding lattice parameters, a = 9.7366 (8) Å, b = 17.9148 (13) Å, c = 7.5270 (6) Å and β = 102.397 (8)° . The packing studies of the compound reveal the presence of several intermolecular interactions viz., C–H···O hydrogen bonding, C (aryl)–H···π interactions and stacking interactions of aromatic rings which stabilize the crystal lattice .


Chemical Reactions Analysis

The compound “this compound” is involved in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials.


Physical and Chemical Properties Analysis

The compound “this compound” is a solid . The SMILES string for the compound is CN(CC1)CCN1C(C=C2)=C(F)C=C2N+=O .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of Nitrophenyl Derivatives : 2-Fluoro-5-nitrobenzonitrile, a related compound to 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine, has been used in reactions with amines, amino acids, and NH-heteroaromatic compounds, contributing to the synthesis of various N-(2-cyano-4-nitrophenyl) derivatives. This process highlights the potential of similar compounds in organic synthesis and chemical reactions (Wilshire, 1967).

  • Arylation of Uracil Derivatives : The compound has been utilized in the direct arylation of uracil and its derivatives, resulting in the formation of nitrophenyl-uracil derivatives. These derivatives have significant implications in further synthesis and potential biological applications (Gondela & Walczak, 2006).

  • Synthesis of Antibacterial Agents : The compound plays a role in synthesizing antibacterial agents, particularly in the preparation of compounds with nitro, amino, cyano, chloro, or fluoro substituents. These compounds have shown broad and potent in vitro antibacterial activity (Matsumoto et al., 1984).

  • Potential in Biochemical Photoprobes : Research indicates that compounds similar to this compound could be useful as biochemical photoprobes. This is based on studies of the photosubstitutions of related compounds with various amines, suggesting potential applications in biochemical and molecular studies (Pleixats et al., 1989).

  • Optical Properties for Biomedical Applications : Research into the synthesis of new classes of fluorophores, involving compounds with structures related to this compound, has shown potential for these compounds to be used as fluorescent probes in biomedical applications, such as in aqueous systems (Park et al., 2015).

  • Practical Synthesis for Anti-inflammatory Materials : The compound has been referenced in the synthesis of key intermediates for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlighting its role in pharmaceutical manufacturing (Qiu et al., 2009).

Safety and Hazards

The compound “1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine” is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable . It is recommended that this product is used only for research and development by, or directly under the supervision of, a technically qualified individual .

Future Directions

The compound “1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine” is provided to early discovery researchers as part of a collection of unique chemicals . It can be a starting substrate for further molecular exploration to design and synthesize new compounds with wide biological activities .

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTWAXSFXNZKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386991
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250371-81-4
Record name 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250371-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-fluoro-4-nitrophenyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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